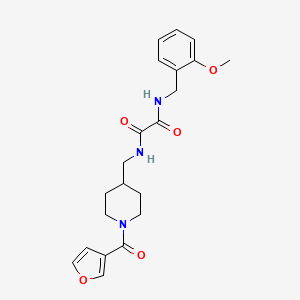

![molecular formula C17H28Cl2N2O B2763552 (6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride CAS No. 2137440-32-3](/img/structure/B2763552.png)

(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

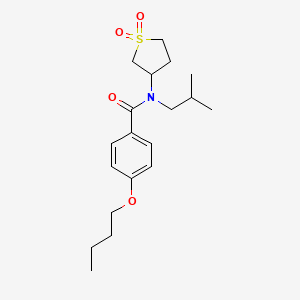

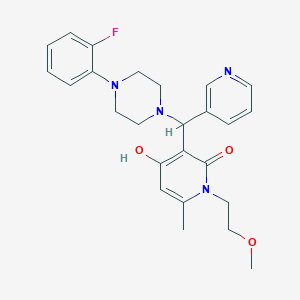

“(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride” is a chemical compound with the CAS Number: 2137440-32-3 . It has a molecular weight of 347.33 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H/t14-,15-,16?,17?;;/m1…/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Applications De Recherche Scientifique

- Mexiletine Analog Synthesis : The compound serves as a precursor for enantiomerically pure or enantioenriched mexiletine intermediates and analogs. Researchers have explored its potential in developing antiarrhythmic drugs, especially for treating ventricular arrhythmias .

- Lipase-Catalyzed Hydrolysis : Scientists have employed lipases to perform kinetic resolution (KR) of racemic aryloxy-propan-2-yl acetates, including this compound. The hydrolysis reaction leads to the separation of enantiomers, enabling the production of chiral building blocks for drug synthesis .

- Chiral Pool Strategy : The compound can be used as a chiral building block in asymmetric synthesis. Its spirocyclic structure provides a unique scaffold for creating chiral molecules with specific stereochemistry .

- Mexiletine Analogs : Investigating the pharmacological properties of mexiletine analogs derived from this compound can shed light on their efficacy, safety, and potential therapeutic applications. Researchers explore their interactions with ion channels and receptors .

- Neuroprotective Effects : Researchers have studied the neuroprotective properties of related compounds. Investigating the mechanism of action and potential targets can provide insights into neurodegenerative diseases and neuronal health .

- Functionalized Spirocycles : The unique spirocyclic structure of this compound makes it interesting for materials science. Researchers explore its use in designing functional materials, such as sensors, catalysts, or molecular switches .

Medicinal Chemistry and Drug Development

Enzyme-Catalyzed Kinetic Resolution

Chiral Synthesis and Asymmetric Catalysis

Pharmacological Studies

Biological Activity and Mechanism of Action

Materials Science and Organic Synthesis

Mécanisme D'action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action typically refers to how a drug or compound produces its effect in the body, which often involves interacting with specific biological targets.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(6R,7R)-7-amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H/t14-,15-,16?,17?;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGVACXSGVZWPB-FQKQIQISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CC(C(C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C2(C[C@H]([C@@H](C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)

![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)